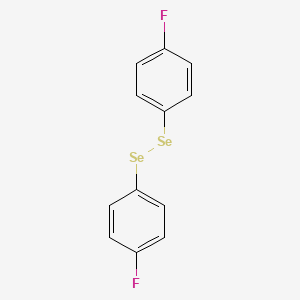
Diselenide, bis(4-fluorophenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(4-fluorophenyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-bis(4-fluorophenyl)diselane can be synthesized through the reaction of 4,4’-difluorodiphenyl diselenide with sodium tetrahydroborate under an inert atmosphere at room temperature. The reaction is typically carried out for 30 minutes, followed by the addition of 2,2-dibromostyrene and heating to 50°C for another 30 minutes . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by column chromatography using silica gel and hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for 1,2-bis(4-fluorophenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(4-fluorophenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenols.
Substitution: The compound can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as N-iodosuccinimide and potassium monopersulfate are used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-bis(4-fluorophenyl)diselane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-bis(4-fluorophenyl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols, leading to the formation of selenol intermediates that can further react with reactive oxygen species (ROS). This redox cycling can result in the modulation of oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(4-methoxyphenyl)diselane: Similar structure but with methoxy groups instead of fluorine atoms.
1,2-bis(4-chlorophenyl)diselane: Contains chlorine atoms instead of fluorine atoms.
Uniqueness
1,2-bis(4-fluorophenyl)diselane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s stability and modulate its interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
52673-29-7 |
|---|---|
Formule moléculaire |
C12H8F2Se2 |
Poids moléculaire |
348.1 g/mol |
Nom IUPAC |
1-fluoro-4-[(4-fluorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8F2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
SDLBMJQKOPWWGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)[Se][Se]C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


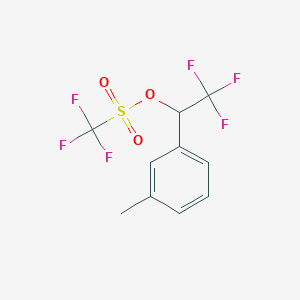
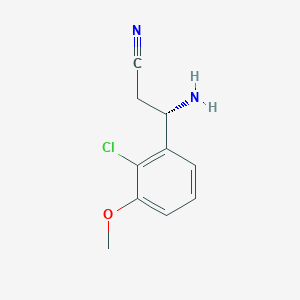

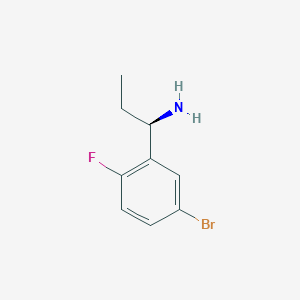
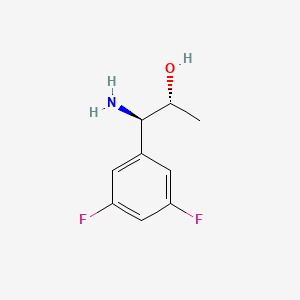

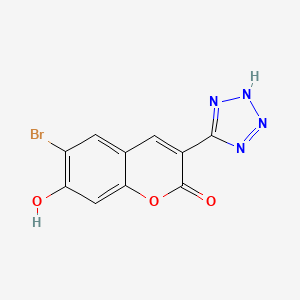
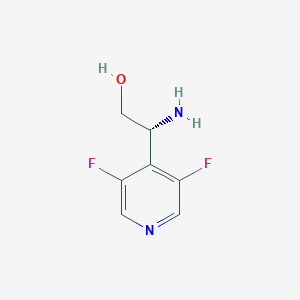
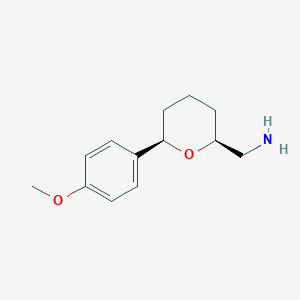
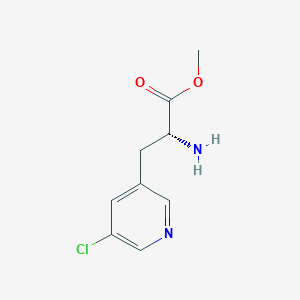
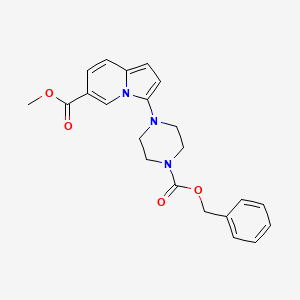
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
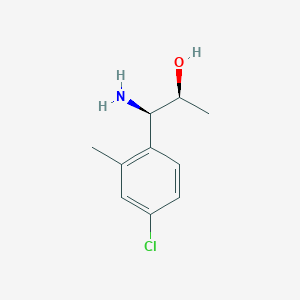
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)
